Metipranolol hydrochloride exerts its effects primarily through the antagonism of beta-adrenergic receptors. [, ] By binding to these receptors, it prevents the binding of endogenous agonists like adrenaline and noradrenaline. This inhibition has various downstream effects depending on the tissue and receptor subtype involved. For example, in the eye, metipranolol hydrochloride reduces intraocular pressure, making it a subject of study for glaucoma. [, ]
While not explicitly detailed, the papers allude to metipranolol hydrochloride being sufficiently soluble in aqueous solutions for its use in ophthalmic solutions and formulations. [, ] More specific data regarding its physical and chemical properties (e.g., melting point, boiling point, logP) would require consultation with chemical handbooks or relevant publications.
Metipranolol hydrochloride is widely researched for its potential in managing glaucoma. Studies explore its efficacy in reducing intraocular pressure (IOP) and its impact on visual field changes. [] One study compared metipranolol hydrochloride with timolol maleate and carteolol hydrochloride, finding comparable IOP-lowering effects. [] Another study investigates its potential as a topical treatment for retinitis pigmentosa using the rd10 mouse model. The research suggests that metipranolol hydrochloride may protect photoreceptor structure and function by inhibiting nitrosative stress. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6